molecular formula C11H15NO B1525538 1-[2-(Allyloxy)phenyl]ethanamine CAS No. 1184578-88-8

1-[2-(Allyloxy)phenyl]ethanamine

Cat. No.: B1525538
CAS No.: 1184578-88-8
M. Wt: 177.24 g/mol
InChI Key: RMJYCMDUAJKNKH-UHFFFAOYSA-N
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Description

1-[2-(Allyloxy)phenyl]ethanamine (CAS Ref: 10-F695133) is a secondary amine featuring a phenyl ring substituted with an allyloxy group (–O–CH₂–CH=CH₂) at the 2-position and an ethylamine (–CH₂–NH₂) group at the benzylic position. This compound is structurally characterized by its conjugated allyl ether moiety, which may influence its electronic properties and reactivity. It is commercially available in research quantities (1 mg–25 g) for applications in organic synthesis and pharmaceutical intermediates .

Limited direct pharmacological data are available, but analogs with similar scaffolds have been explored for biological activity, including enzyme inhibition and ligand-receptor interactions .

Properties

IUPAC Name

1-(2-prop-2-enoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYCMDUAJKNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Allyloxy)phenyl]ethanamine, also known as allyloxyphenethylamine, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies, highlighting its effects, mechanisms, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}O

The compound features an allyloxy group attached to a phenyl ring, which is further connected to an ethylamine moiety. This unique structure suggests potential interactions with various biological targets, particularly in the central nervous system.

1. Analgesic Properties

Research indicates that compounds similar to this compound may exhibit analgesic properties. For instance, studies on related phenethylamines have shown significant analgesic effects in animal models. The mechanism often involves modulation of opioid receptors, particularly the μ-opioid receptor, which is crucial for pain relief .

2. Neurotransmitter Interaction

This compound is hypothesized to interact with neurotransmitter systems, particularly serotonin (5-HT) receptors. Preliminary studies suggest that derivatives with similar structures can act as agonists at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicPotential pain-relieving effects through opioid modulation
Serotonin AgonismInteraction with 5-HT2C receptors influencing mood and appetite
AntihypoxicInvestigated for effects on oxygen deprivation conditions

The biological activity of this compound may be attributed to its ability to mimic neurotransmitters or bind to specific receptors in the brain. The following mechanisms are proposed:

  • Opioid Receptor Modulation : Similar compounds have shown high affinity for μ-opioid receptors, leading to analgesic effects.
  • Serotonergic Pathways : The compound's structure allows for interaction with serotonin receptors, potentially leading to mood enhancement and appetite regulation.

Case Studies

  • Analgesic Efficacy in Animal Models : A study investigated the analgesic potency of related compounds in rodent models, demonstrating that modifications in the phenyl ring significantly affected pain relief outcomes. Compounds with similar structures exhibited varying degrees of efficacy depending on their receptor affinity profiles .
  • Neuropharmacological Assessments : In a series of experiments assessing the effects on serotonin pathways, compounds resembling this compound were evaluated for their ability to activate 5-HT2C receptors. Results indicated a promising profile for mood enhancement without significant side effects associated with other serotonergic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-[2-(Allyloxy)phenyl]ethanamine and structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound –O–CH₂–CH=CH₂ at phenyl 2-position C₁₁H₁₅NO Reactive allyl group for functionalization; used in synthetic intermediates.
1-(2-Thienyl)ethanamine Thiophene ring instead of phenyl C₆H₉NS Enhanced π-electron density; potential use in coordination chemistry.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine –CF₃O at phenyl 4-position; chiral center C₉H₁₀F₃NO Electron-withdrawing –CF₃O group lowers amine basicity; chiral drug intermediate.
1-(2-Ethoxy-5-propylphenyl)ethanamine –OCH₂CH₃ and –CH₂CH₂CH₃ at phenyl 2,5-positions C₁₃H₂₁NO Increased hydrophobicity; explored in agrochemicals.
2-(4-Fluorophenoxy)ethanamine hydrochloride –F and –O– at phenyl 4-position; HCl salt C₈H₁₁FNO·HCl Improved water solubility; potential CNS agent due to fluorinated aromatic systems.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine Azide (–N₃) and polyethylene glycol (PEG) chain C₆H₁₄N₄O₂ Click chemistry applications (e.g., bioconjugation); azide-alkyne cycloaddition.

Key Differences and Implications

Electronic Effects: The allyloxy group in the target compound is electron-donating, enhancing the electron density of the phenyl ring and increasing the amine’s nucleophilicity compared to 1-(4-(trifluoromethoxy)phenyl)ethanamine, where the –CF₃O group is strongly electron-withdrawing .

Reactivity: The allyl ether in this compound can undergo thermal rearrangements (e.g., Claisen) or polymerization, unlike 2-(4-fluorophenoxy)ethanamine, which lacks unsaturated bonds . 2-[2-(2-Azidoethoxy)ethoxy]ethanamine’s azide group enables bioorthogonal reactions, a feature absent in the target compound .

Biological Relevance: Fluorinated analogs (e.g., 2-(4-fluorophenoxy)ethanamine hydrochloride) are prioritized in drug discovery due to enhanced metabolic stability and blood-brain barrier penetration . The allyloxy derivative may serve as a precursor for prodrugs, leveraging its reactive site for targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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